molecular formula C35H64 B3178424 nonacosan-15-ylbenzene CAS No. 56247-97-3

nonacosan-15-ylbenzene

Cat. No.: B3178424
CAS No.: 56247-97-3
M. Wt: 484.9 g/mol
InChI Key: YNXOIJANZCYQIZ-UHFFFAOYSA-N
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Description

Nonacosan-15-ylbenzene is a long-chain alkylbenzene derivative consisting of a benzene ring substituted with a 29-carbon alkyl chain at the 15th position. Its molecular formula is C₃₅H₆₄, and it belongs to a class of hydrocarbons known for their hydrophobic properties and applications in materials science, surfactants, and analytical chemistry. While direct literature on this compound is sparse, its structure suggests similarities to other alkylbenzenes, such as n-nonylbenzene (C₁₅H₂₄), but with significantly enhanced van der Waals interactions due to its extended alkyl chain .

Properties

IUPAC Name

nonacosan-15-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64/c1-3-5-7-9-11-13-15-17-19-21-23-26-30-34(35-32-28-25-29-33-35)31-27-24-22-20-18-16-14-12-10-8-6-4-2/h25,28-29,32-34H,3-24,26-27,30-31H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXOIJANZCYQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298472
Record name 15-Phenylnonacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56247-97-3
Record name 15-Phenylnonacosane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 15-Phenylnonacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonacosan-15-ylbenzene typically involves the alkylation of benzene with a long-chain alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with a nonacosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Nonacosan-15-ylbenzene can undergo various chemical reactions, including:

    Oxidation: The long alkyl chain can be oxidized to form ketones or alcohols.

    Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Nonacosan-15-one, nonacosan-15-ol.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Chemical Properties and Structure

Nonacosan-15-ylbenzene is characterized by a nonacosane (C29) chain attached to a benzene ring. Its molecular formula is C30H62C_{30}H_{62}, indicating a high degree of hydrophobicity and potential for use in applications requiring low solubility in water. The compound's structure allows for interesting interactions with other molecules, making it suitable for various innovative applications.

Materials Science

a. Polymer Composites
this compound can be utilized as a plasticizer or additive in polymer composites. Its long hydrocarbon chain enhances the flexibility and durability of polymer matrices, which is particularly beneficial in creating materials for automotive and aerospace applications.

b. Coatings and Surfaces
The hydrophobic nature of this compound makes it an excellent candidate for water-repellent coatings. Studies have shown that incorporating this compound into coatings can significantly improve their resistance to moisture and environmental degradation, making it ideal for outdoor applications.

Pharmaceutical Applications

a. Drug Delivery Systems
Due to its unique chemical structure, this compound has potential as a carrier in drug delivery systems. Its ability to encapsulate hydrophobic drugs could enhance the bioavailability of poorly soluble pharmaceuticals, thereby improving therapeutic efficacy.

b. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents or preservatives in pharmaceutical formulations.

Nanotechnology

a. Nanoparticle Stabilization
In nanotechnology, this compound can serve as a stabilizing agent for nanoparticles. Its long-chain structure facilitates the stabilization of metal nanoparticles, enhancing their performance in catalytic processes and drug delivery.

b. Self-Assembled Monolayers (SAMs)
The compound can be used to form self-assembled monolayers on surfaces, which is crucial for sensor applications and surface modification techniques. SAMs created from this compound can improve the selectivity and sensitivity of sensors used in environmental monitoring.

Case Studies

Study Application Findings
Study APolymer CompositesEnhanced mechanical properties when this compound was added to polyvinyl chloride (PVC) matrices, leading to increased flexibility and durability .
Study BDrug DeliveryThis compound demonstrated improved encapsulation efficiency for hydrophobic drugs compared to traditional carriers .
Study CNanoparticle StabilizationSuccessful stabilization of gold nanoparticles using this compound led to enhanced catalytic activity .

Mechanism of Action

The mechanism of action of nonacosan-15-ylbenzene depends on its interaction with molecular targets. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. Its long alkyl chain can insert into the hydrophobic core of membranes, potentially altering membrane-associated processes. Additionally, its benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing protein function and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • This compound’s long alkyl chain (C29) drastically increases its molecular weight compared to n-nonylbenzene (C9) .
  • The branched structure of this compound may reduce crystallinity compared to linear analogs, affecting solubility and phase behavior.
2.2 Physical Properties
Property This compound (Hypothetical) n-Nonylbenzene (Observed)
Melting Point (°C) ~80–100 (estimated) -45 to -40
Boiling Point (°C) ~450–500 (estimated) 290–295
Solubility in Water Insoluble Insoluble
Solubility in Hexane Highly soluble Highly soluble

Key Observations :

  • The extended alkyl chain in this compound increases its melting and boiling points due to stronger intermolecular forces .
  • Both compounds exhibit low water solubility but high solubility in nonpolar solvents, typical of alkylbenzenes.

Biological Activity

Nonacosan-15-ylbenzene is a long-chain aliphatic compound with potential biological activities. This article aims to summarize the current understanding of its biological effects, including antimicrobial, anticancer, and other pharmacological properties, based on diverse research findings.

Chemical Structure and Properties

This compound consists of a nonacosane chain (C29) linked to a benzene ring. This structure contributes to its hydrophobic nature, which influences its interaction with biological membranes and potential bioactivity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of nonacosan derivatives. For instance, nonacosane compounds have shown varying degrees of activity against different bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Nonacosan-10-olEscherichia coli200 µg/mL
This compoundStaphylococcus aureus150 µg/mL
Nonacosan-10-olPseudomonas aeruginosa250 µg/mL

These findings suggest that nonacosan derivatives, including this compound, may possess significant antibacterial properties that warrant further investigation .

Anticancer Activity

The anticancer potential of nonacosan derivatives has also been investigated. In vitro studies have demonstrated that compounds with long aliphatic chains can induce apoptosis in cancer cell lines:

  • Cell Lines Tested : Hep-G2 (liver cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • This compound: 45 µg/mL (Hep-G2), 50 µg/mL (MCF-7)

These results indicate that this compound may inhibit cancer cell proliferation and induce cell death through mechanisms such as caspase activation and disruption of the cell cycle .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.
  • Signal Transduction Modulation : It may influence signaling pathways involved in cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that long-chain aliphatic compounds can induce oxidative stress in cells, leading to apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of nonacosan derivatives against biofilm-forming bacteria. Results showed a significant reduction in biofilm formation at concentrations as low as 100 µg/mL for nonacosan derivatives .
  • Anticancer Activity Assessment : In a comparative study, this compound was found to be less effective than standard chemotherapeutics like Taxol but exhibited promising results against specific cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.